molecular formula C10H9Br2IO B14050738 1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one

1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one

Cat. No.: B14050738
M. Wt: 431.89 g/mol
InChI Key: QVFVVVGCJHFHPG-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one is a halogen-rich aromatic ketone characterized by a propan-2-one backbone substituted with bromine at the 1-position and a 2-(bromomethyl)-3-iodophenyl group. The bromomethyl group (-CH2Br) introduces alkylation capability, while the iodine atom at the 3-position enhances electrophilicity due to its polarizability. Such halogenated aromatic ketones are typically synthesized via halogenation of precursor chalcones or through nucleophilic substitution reactions .

Properties

Molecular Formula

C10H9Br2IO

Molecular Weight

431.89 g/mol

IUPAC Name

1-bromo-1-[2-(bromomethyl)-3-iodophenyl]propan-2-one

InChI

InChI=1S/C10H9Br2IO/c1-6(14)10(12)7-3-2-4-9(13)8(7)5-11/h2-4,10H,5H2,1H3

InChI Key

QVFVVVGCJHFHPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)I)CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-(bromomethyl)-3-iodophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, and the reactions would be conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atoms.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds or as a labeling reagent in biochemical studies.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized products through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Structure : A chalcone derivative with bromination at the α,β-unsaturated carbonyl position and a 4-methylphenyl group .
  • Key Differences :
    • Lacks the iodophenyl and bromomethyl substituents present in the target compound.
    • The α,β-unsaturated system enhances conjugation, increasing reactivity in cycloaddition or Michael addition reactions compared to the saturated propan-2-one backbone of the target.

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

  • Structure : Features bromine at the 2-position and a chloro-methylphenyl group .
  • Key Differences: Chlorine’s lower electronegativity compared to iodine reduces electrophilicity at the aromatic ring.
  • Reactivity : Preferential substitution at the bromine site due to weaker C-Br bonds compared to C-Cl bonds .

2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one

  • Structure : Incorporates a sulfonated indole moiety, introducing heteroaromaticity and strong electron-withdrawing effects .
  • Key Differences :
    • The indole system enhances π-π stacking in crystallography, whereas the target’s iodophenyl group may prioritize halogen bonding.
    • Sulfonyl groups increase stability but reduce nucleophilic substitution rates compared to the target’s bromomethyl group .

1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile

  • Structure : Aliphatic di-carbonitrile with dual bromine substituents .
  • Key Differences :
    • The absence of an aromatic ring reduces resonance stabilization, increasing susceptibility to hydrolysis.
    • Di-carbonitriles enhance polarity, making this compound more water-soluble than the hydrophobic iodophenyl-containing target .

Comparative Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
Target Compound ~481.9 (calculated) 2-(Bromomethyl), 3-iodophenyl High electrophilicity at iodine; dual alkylation (Br-CH2) and substitution (C-Br) sites Potential pharmaceutical intermediate
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 345.2 α-Bromo, 4-methylphenyl α,β-unsaturated ketone; Diels-Alder reactivity Chalcone-based drug discovery
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 277.5 Bromo, chloro, 4-methylphenyl Competing substitution at Br vs. Cl sites Agrochemical synthesis
2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one 406.3 Bromo, phenylsulfonyl-indole Sulfonyl-directed electrophilic substitution Anticancer agent development
1-Bromo-1-(bromomethyl)-1,3-propanedicarbonitrile 255.9 Aliphatic Br, di-carbonitrile Rapid nucleophilic attack at Br sites Polymer crosslinking agent

Reactivity Trends

  • Halogen Effects :
    • Iodine : In the target compound, the 3-iodo group acts as a superior leaving group compared to bromine or chlorine, favoring nucleophilic aromatic substitution .
    • Bromomethyl : The -CH2Br group enables alkylation reactions, a feature absent in analogs like ’s chloro-methylphenyl derivative.
  • Electronic Effects :
    • Electron-withdrawing halogens (Br, I) deactivate the aromatic ring, directing electrophilic attacks to meta/para positions relative to substituents .
    • Sulfonyl groups () further deactivate the ring but stabilize negative charges during substitution.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one exhibit planar chalcone backbones with intermolecular halogen bonding , whereas the target’s iodophenyl group may promote stronger I···O or I···π interactions.

Biological Activity

1-Bromo-1-(2-(bromomethyl)-3-iodophenyl)propan-2-one is a halogenated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure, characterized by multiple halogen substituents, suggests unique interactions with biological targets, which may lead to significant pharmacological effects.

  • Molecular Formula : C11H10Br2I O
  • Molecular Weight : 368.01 g/mol
  • IUPAC Name : this compound

The presence of bromine and iodine atoms may enhance the compound's reactivity and its ability to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. The halogen atoms can participate in electrophilic substitutions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. In vitro studies have shown that this compound demonstrates significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Pseudomonas aeruginosa1832 µg/mL

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study: Breast Cancer Cell Line (MCF-7)
In a controlled study, treatment with this compound resulted in a significant reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2565
5030

The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxicity against MCF-7 cells.

Toxicological Profile

While the compound shows promising biological activities, its toxicity profile must also be considered. Preliminary studies indicate that at higher concentrations, it may exhibit cytotoxic effects on normal human cells. Further investigations are needed to establish a comprehensive safety profile.

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